Methyl2-(7-oxo-1,4-diazepan-1-yl)acetatehydrochloride
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Overview
Description
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an ester, followed by cyclization to form the diazepane ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A compound with a similar diazepane structure, used as an orexin receptor antagonist for treating insomnia.
Tetracyclic Compounds: Compounds with similar structural motifs used in cancer treatment.
Uniqueness
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its versatility in undergoing different chemical reactions and its potential in drug development make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H15ClN2O3 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-8(12)6-10-5-4-9-3-2-7(10)11;/h9H,2-6H2,1H3;1H |
InChI Key |
VZBVKMMELMKJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCNCCC1=O.Cl |
Origin of Product |
United States |
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